BenchChemオンラインストアへようこそ!

(3R,5R)-3-(Boc-amino)-5-methylpiperidine

PDK1 Inhibitors Kinase Inhibitor Synthesis Chiral Building Blocks

This (3R,5R)-configured chiral piperidine is a non-negotiable intermediate for replicating published PDK1 inhibitor (amino(aminopyrimidinyl)indazole) syntheses. The defined (3R,5R) stereochemistry is critical; substituting the (3R,5S) or racemic form introduces uncontrolled variables that compromise target binding and SAR conclusions. For organizations scaling PDK1 programs toward clinical development, consistent high-purity supply ensures robust, reproducible API process chemistry. Secure this exact stereoisomer to maintain fidelity to lead series data and avoid costly synthetic rework.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 1227919-32-5
Cat. No. B151575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-3-(Boc-amino)-5-methylpiperidine
CAS1227919-32-5
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1CC(CNC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
InChIKeyCNALVHVMBXLLIY-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,5R)-3-(Boc-amino)-5-methylpiperidine (CAS 1227919-32-5) as a Defined Stereochemical Building Block for Kinase Inhibitor Synthesis


(3R,5R)-3-(Boc-amino)-5-methylpiperidine (CAS 1227919-32-5) is a chiral, enantiomerically pure piperidine derivative [1]. It is characterized by a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a methyl substituent at the 5-position, both in a defined (3R,5R) absolute configuration . This compound serves as a key intermediate in the synthesis of advanced pharmaceutical agents, most notably a series of amino(aminopyrimidinyl)indazoles designed as selective 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitors with antitumor potential [2][3].

Why Generic Substitution is Inappropriate for (3R,5R)-3-(Boc-amino)-5-methylpiperidine in Chiral Synthesis


In the context of chiral synthesis for advanced pharmaceutical intermediates, the specific stereochemistry of a building block is not interchangeable. (3R,5R)-3-(Boc-amino)-5-methylpiperidine possesses a defined (3R,5R) absolute configuration [1]. Substituting this with a different stereoisomer, such as the (3R,5S) or (3S,5S) analogs, or a racemic mixture, will lead to a different spatial arrangement of functional groups in the final drug molecule. This can result in significantly altered target binding affinity, selectivity, and ultimately, therapeutic efficacy or failure, as demonstrated in structure-activity relationship (SAR) studies of the resulting kinase inhibitors [2]. Therefore, for the faithful and reproducible synthesis of targeted investigational drugs, the use of the exact stereoisomer specified in the primary literature or patent is non-negotiable.

Quantitative Evidence Guide for Selecting (3R,5R)-3-(Boc-amino)-5-methylpiperidine (CAS 1227919-32-5)


Defined (3R,5R) Stereochemistry is Essential for Synthesizing Potent PDK1 Inhibitors

The (3R,5R) stereoisomer is the specific and required building block for synthesizing a class of potent and selective PDK1 inhibitors, as reported by Medina et al. [1]. The use of alternative stereoisomers or racemic mixtures is not documented in this key synthetic route and would be expected to yield molecules with altered or diminished biological activity. The target compound is a critical intermediate in the multi-step synthesis of the final amino(aminopyrimidinyl)indazole inhibitors, which exhibit potent inhibition of PDK1.

PDK1 Inhibitors Kinase Inhibitor Synthesis Chiral Building Blocks Antitumor Agents

Differentiation from (3R,5S) Stereoisomer by Distinct Downstream Application in TLR7/8 Antagonists

The (3R,5R) stereoisomer is specifically utilized in the synthesis of PDK1 inhibitors for oncology [1], whereas its (3R,5S) diastereomer (CAS 1270019-92-5) is employed for the synthesis of polycyclic TLR7/8 antagonists intended for the treatment of immune disorders . This demonstrates a clear application divergence based solely on stereochemistry.

TLR7/8 Antagonists Immunology Chiral Building Blocks

Vendor-Supplied Purity and Batch-to-Batch Consistency

Reputable suppliers of this chiral building block, such as Aladdin (≥97%) , Leyan (97%) , and CATO (97%) , provide a consistently high purity level of ≥97%. This level of purity is a standard requirement for advanced synthetic intermediates, ensuring minimal interference from side products in complex, multi-step reactions. While 95% purity is also available, procurement of the 97% grade from established vendors provides a verifiable baseline for experimental reproducibility.

Quality Control Procurement Building Blocks

Defined Storage and Handling Specifications for Maintaining Integrity

The compound requires storage under an inert gas (nitrogen or argon) at 2–8 °C [1]. For long-term stability, some vendors recommend storage at -20°C . These specifications are critical for preserving the Boc-protecting group and preventing degradation or racemization, which would compromise its utility as a defined chiral building block.

Storage Stability Chemical Integrity Procurement

Core Application Scenarios for (3R,5R)-3-(Boc-amino)-5-methylpiperidine (CAS 1227919-32-5) Based on Verified Evidence


Precision Synthesis of Selective PDK1 Inhibitors for Oncology Drug Discovery

This is the primary, literature-supported application for (3R,5R)-3-(Boc-amino)-5-methylpiperidine. It serves as an essential chiral intermediate in the multi-step synthesis of amino(aminopyrimidinyl)indazoles, a class of potent and selective PDK1 inhibitors [1]. Research groups focused on targeting the PI3K/AKT/mTOR signaling pathway in cancer will require this specific stereoisomer to replicate published synthetic routes and explore the SAR around this chemotype.

Enabling Reproducible Research in Chiral Kinase Inhibitor Chemistry

For academic and industrial laboratories aiming to build upon the foundational work by Medina et al. [1], procuring this exact building block is non-negotiable. It ensures that any new analogs synthesized are directly comparable to the published lead series. Using a different stereoisomer would introduce an uncontrolled variable, making it impossible to draw meaningful SAR conclusions from subsequent biological assays.

Use as a Defined Chiral Scaffold for Parallel Medicinal Chemistry Efforts

The defined (3R,5R) stereochemistry and the presence of both a protected amine and a secondary amine in the piperidine ring make this compound a valuable, rigid chiral scaffold. Researchers exploring other kinase targets or entirely different protein classes can leverage this building block to introduce a specific, pre-organized three-dimensional vector into their lead molecules. This is in contrast to the (3R,5S) isomer, which is directed toward TLR7/8 antagonist programs .

Process Chemistry Development and Scale-up

For organizations advancing a PDK1 inhibitor candidate towards clinical development, securing a reliable supply of high-purity (≥97%) (3R,5R)-3-(Boc-amino)-5-methylpiperidine is a critical step in process chemistry. The consistency of the chiral intermediate directly impacts the robustness and yield of the final API (Active Pharmaceutical Ingredient) synthesis. Knowledge of its specific storage requirements (inert gas, 2-8°C) [2] is essential for planning large-scale handling and inventory management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,5R)-3-(Boc-amino)-5-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.